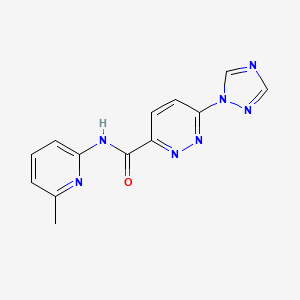

N-(6-methylpyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N7O/c1-9-3-2-4-11(16-9)17-13(21)10-5-6-12(19-18-10)20-8-14-7-15-20/h2-8H,1H3,(H,16,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDJZMBHCPCUPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction.

Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azide and alkyne precursors.

Substitution Reactions: The methyl group and other substituents are introduced through nucleophilic substitution reactions.

Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Biological Activities

-

Anticancer Activity

- N-(6-methylpyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has shown promising results as an anticancer agent. Studies indicate that it can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth.

- Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 20 µM. These findings suggest its potential as a lead compound for further development in cancer therapy.

-

Antimicrobial Properties

- The compound has also been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

- Data Table : Antimicrobial Activity

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 32 µg/mL Escherichia coli 12 64 µg/mL Pseudomonas aeruginosa 10 128 µg/mL - These results indicate moderate antibacterial properties, making it a candidate for further exploration in the development of new antimicrobial agents.

-

Anti-inflammatory Effects

- Preliminary studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. Further research is needed to elucidate the mechanisms involved.

Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

-

Synthesis and Evaluation :

- A series of derivatives were synthesized to optimize their activity against various targets, including cancer cells and pathogens.

- The structure–activity relationship (SAR) studies revealed that modifications on the pyridazine ring significantly influence the biological activity.

-

Pharmacological Studies :

- In vivo studies are warranted to confirm the efficacy and safety profile of this compound in animal models before progressing to clinical trials.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pyridazine and triazole derivatives, which are critical for activity in diverse therapeutic areas. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations

Structural Variations and Bioactivity :

- The 6-methylpyridin-2-yl group in the target compound distinguishes it from the 3-methylpyridin-2-yl isomer (CAS 1448075-18-0). This positional difference may alter binding affinity in kinase targets due to steric or electronic effects .

- The coumarin-substituted analog (CAS 1448132-41-9) introduces a bulky aromatic group, likely enhancing π-π stacking interactions but reducing solubility compared to the methylpyridine variant .

- Talarozole (CAS 201410-53-9) demonstrates the therapeutic relevance of triazole-containing compounds in dermatology, suggesting that the target compound’s triazole moiety could similarly modulate enzyme activity .

Pharmacokinetic Implications :

- The piperidine-containing analog (CAS 1797349-48-4) incorporates a flexible aliphatic chain, which may improve blood-brain barrier penetration compared to the rigid pyridazine core of the target compound .

- Methyl groups (e.g., 6-methylpyridin-2-yl) generally enhance metabolic stability but may reduce aqueous solubility, a trade-off critical for drug design .

Synthetic and Patent Context :

- Crystalline forms of structurally complex pyridazine-triazole hybrids (e.g., cyclopropane derivatives in ) highlight the industrial focus on optimizing solid-state properties for drug development .

Biological Activity

N-(6-methylpyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine core, a triazole ring, and a methyl-substituted pyridine moiety. Its molecular formula is with a molecular weight of 281.27 g/mol. The presence of multiple nitrogen atoms in the structure contributes to its unique chemical reactivity and biological interactions.

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its potential to inhibit various kinases involved in cancer progression and microbial infections. The mechanism typically involves binding to the active sites of enzymes, thereby disrupting critical biological processes such as DNA synthesis and cellular metabolism.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy in various biological contexts:

-

Anticancer Studies :

- In vitro studies showed that the compound exhibited significant cytotoxicity against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective growth inhibition at micromolar concentrations .

- A study assessed the compound's ability to inhibit Aurora-A kinase, crucial for cell cycle regulation, with an IC50 value of 0.067 µM .

- Enzyme Targeting :

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

To contextualize its activity, we compare this compound with structurally similar compounds:

| Compound Name | Structural Similarity | Unique Features |

|---|---|---|

| 1-[(6-methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine | Similar triazole-pyridine framework | Different methyl substitution position |

| 1-[6-methylpyridin(5)-yl)methyl]-1H-triazole derivatives | Variations in nitrogen positioning | Potentially altered biological activity |

| N-(4-(triazolo[1,5-a]pyridin) derivatives | Similar core structure | Enhanced selectivity for specific kinase targets |

Q & A

Q. Basic Research Focus

- Cell line selection : Use panels of cancer cell lines (e.g., MCF-7, A549) with varying expression levels of target kinases to assess specificity .

- Dose-response curves : Generate IC50 values via MTT assays, ensuring 72-hour exposure to account for delayed apoptosis. Normalize data against controls (e.g., DMSO) .

- Validation : Confirm mechanisms using Western blotting for downstream biomarkers (e.g., phosphorylated ERK or AKT) .

How can molecular docking studies be optimized to predict binding modes with kinase targets?

Q. Advanced Research Focus

- Target preparation : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR or CDK2) from the PDB, removing water molecules and adding polar hydrogens .

- Flexible docking : Assign torsional degrees of freedom to the triazole and pyridazine rings to explore conformational flexibility .

- Validation : Compare docking scores with experimental IC50 values; prioritize poses with hydrogen bonds to catalytic lysine or aspartate residues .

How should conflicting bioactivity data from different assay formats be reconciled?

Q. Advanced Research Focus

- Assay conditions : Compare results across formats (e.g., cell-free enzymatic vs. cell-based assays). Discrepancies may arise from membrane permeability or off-target effects .

- Metabolic stability : Test compound stability in liver microsomes; rapid degradation in cell-based assays may underestimate activity .

- Statistical analysis : Apply Bland-Altman plots to quantify systematic biases between assays .

What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Q. Basic Research Focus

- NMR : Use - and -NMR to confirm substituent positions. The pyridazine C-3 carboxamide proton appears as a singlet at δ 8.2–8.5 ppm, while triazole protons resonate at δ 8.9–9.1 ppm .

- LC-MS : Monitor [M+H] ions (expected m/z ~353) with reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .

- Elemental analysis : Validate synthetic accuracy with ≤0.4% deviation from calculated C, H, N values .

How can QSAR models guide the design of analogs with improved potency?

Q. Advanced Research Focus

- Descriptor selection : Include electronic (HOMO/LUMO energies), steric (molar refractivity), and topological (Wiener index) parameters .

- Training sets : Use IC50 data from 20+ analogs to build MLR or PLS models. Validate with leave-one-out cross-validation (Q > 0.6) .

- Design priorities : Optimize logP (target 2–3) for bioavailability and introduce electron-withdrawing groups (e.g., -CF) to enhance kinase binding .

What strategies are recommended for characterizing polymorphic forms or salt derivatives?

Q. Advanced Research Focus

- PXRD : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphs .

- DSC/TGA : Monitor thermal events (e.g., melting points, decomposition) to distinguish anhydrous vs. solvated forms .

- Bioavailability testing : Prioritize forms with high aqueous solubility (e.g., hydrochloride salts) for in vivo studies .

How do stereochemical variations in synthetic intermediates impact biological activity?

Q. Advanced Research Focus

- Chiral resolution : Use SFC with Chiralpak AD-H columns to separate enantiomers. Assign configurations via VCD spectroscopy .

- Activity profiling : Test enantiomers in kinase inhibition assays; often, (R)-isomers show 10–100x higher potency due to optimal binding pocket fit .

What protocols ensure stability during long-term storage of this compound?

Q. Basic Research Focus

- Storage conditions : Store at −20°C under argon in amber vials to prevent photodegradation and oxidation .

- Stability assays : Monitor purity monthly via HPLC (C18 column, 254 nm). Degradation products (e.g., hydrolyzed carboxamide) elute earlier (t ~2.5 min vs. 4.1 min for intact compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.